N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
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Description
N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C27H31N5O5S and its molecular weight is 537.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis Approaches:
- Synthesis methods have been developed for structurally related compounds, involving interactions and condensation reactions that lead to the formation of complex structures with potential biological activities. For instance, compounds synthesized from phenyl- and phenethylisothiocyanates through subsequent reactions with alkali have shown to inhibit monoamine oxidase activity and exhibit moderate therapeutic effects in tumor models (Markosyan et al., 2008). Another study highlighted the synthesis of functionalized quinazolinones via intramolecular electrophilic cyclization, demonstrating the regioselective nature of these reactions (Kut et al., 2020).
Biological Interactions:
- The synthesized compounds have been studied for their interactions with biological targets. For example, some compounds have shown inhibitory effects on brain monoamine oxidase (MAO) activity and possess antitumor activities (Markosyan et al., 2008). In another study, the synthesized quinazolinones exhibited significant in vitro analgesic activity, suggesting their potential as analgesic agents (Osarodion, 2023).
Chemical Reactivity and Cyclization:
- The reactivity of related compounds and their ability to undergo cyclization has been a focus of several studies. For example, reactions involving methyl- and methoxyaminobenzenethiols with acrylic acid resulted in the formation of benzothiazepinones and β-alanines, showcasing the complex reactivity and potential for forming new chemical structures (Rutkauskas et al., 2008).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[5-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O5S/c1-36-15-5-14-28-24(34)17-38-27-31-21-7-4-3-6-20(21)25-30-22(26(35)32(25)27)12-13-23(33)29-16-18-8-10-19(37-2)11-9-18/h3-4,6-11,22H,5,12-17H2,1-2H3,(H,28,34)(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLAPLIBNPUOKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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